molecular formula C18H13BrN4O B14222657 6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one CAS No. 830332-10-0

6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14222657
CAS No.: 830332-10-0
M. Wt: 381.2 g/mol
InChI Key: ZBQUTDWXGSUAOU-UHFFFAOYSA-N
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Description

6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound featuring a bromophenyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method is the Claisen–Schmidt condensation followed by a Michael addition . The Claisen–Schmidt condensation involves the reaction of an aromatic aldehyde with a ketone in the presence of a base to form a chalcone derivative. This chalcone derivative then undergoes a Michael addition with a suitable nucleophile to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one is unique due to its dual pyrazole rings and the presence of a bromophenyl group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

830332-10-0

Molecular Formula

C18H13BrN4O

Molecular Weight

381.2 g/mol

IUPAC Name

2-[4-[3-(4-bromophenyl)-1H-pyrazol-5-yl]-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C18H13BrN4O/c19-12-7-5-11(6-8-12)15-9-16(22-21-15)14-10-20-23-18(14)13-3-1-2-4-17(13)24/h1-10,24H,(H,20,23)(H,21,22)

InChI Key

ZBQUTDWXGSUAOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)C3=CC(=NN3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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